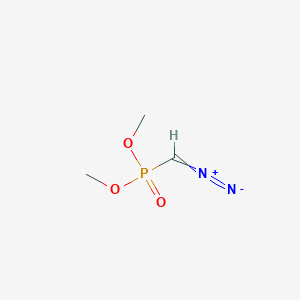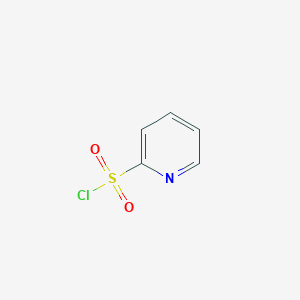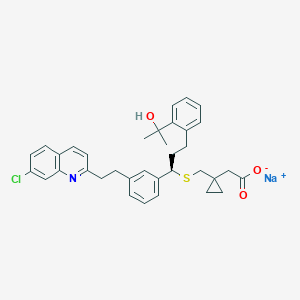
6,7-二甲氧基喹唑啉-2,4-二胺
描述
麦角新碱,也称为麦角胺,是一种从麦角菌中提取的麦角生物碱。它主要用于医疗领域,用于诱导子宫收缩和控制产后出血。 麦角新碱由于其刺激子宫肌肉的能力在产科中发挥着重要作用,使其成为产后控制出血的必需品 .
科学研究应用
麦角新碱在科学研究中具有广泛的应用:
化学: 用作合成其他麦角生物碱和衍生物的前体。
生物学: 研究其对神经递质受体和血管平滑肌的影响。
医学: 主要用于控制产后出血和促进子宫收缩。
作用机制
麦角新碱通过直接刺激子宫肌肉以增加收缩力量和频率来发挥其作用。它与血清素受体亚型 5-HT1B 和 5-HT1D 结合,导致子宫动脉血管收缩。 这种作用通过促进胎盘部位的止血来降低产后出血的风险 .
生化分析
Biochemical Properties
It has been found to have anti-babesial activity, indicating that it interacts with certain enzymes, proteins, and other biomolecules within the Babesia species
Cellular Effects
It has been shown to inhibit Babesia gibsoni in vitro, suggesting that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件
麦角新碱可以由麦角菌中提取的麦角酸合成。 合成过程涉及多个步骤,包括麦角酸酰胺的形成,然后添加羟乙基以生成麦角新碱 .
工业生产方法
麦角新碱的工业生产通常涉及麦角菌的一种,即紫麦角菌的发酵。发酵过程会产生麦角酸,然后通过一系列化学反应转化为麦角新碱。 该过程包括水解、提取和纯化步骤,以确保高光学纯度和产率 .
化学反应分析
反应类型
麦角新碱会发生多种化学反应,包括:
氧化: 麦角新碱可以被氧化形成不同的衍生物。
还原: 还原反应可以改变麦角新碱中的官能团。
取代: 取代反应可以在麦角新碱分子的特定位置发生.
常用试剂和条件
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代试剂: 卤素和其他亲电试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生麦角酸衍生物,而还原可以产生麦角新碱的各种还原形式 .
相似化合物的比较
类似化合物
麦角胺: 另一种具有类似血管收缩特性的麦角生物碱,但比麦角新碱更有效。
甲基麦角新碱: 麦角新碱的半合成衍生物,用于类似的医疗目的。
麦角酸二乙酰胺 (LSD): 麦角酸的衍生物,具有精神活性
麦角新碱的独特性
麦角新碱的独特性在于它在产科中用于控制产后出血的特殊应用。与主要用于治疗偏头痛的麦角胺不同,麦角新碱的主要作用是诱导子宫收缩。 甲基麦角新碱虽然类似,但是一种半合成化合物,具有略微不同的药理特性 .
属性
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPYVXKMWNKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399556 | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-96-8 | |
| Record name | 6,7-Dimethoxy-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)





![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
